4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine
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Overview
Description
4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a sulfonyl group attached to a 2,4,5-trichlorophenyl moiety. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine typically involves the reaction of 4-methylpiperidine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-[(2,4-dichlorophenyl)sulfonyl]piperidine
- 4-Methyl-1-[(2,5-dichlorophenyl)sulfonyl]piperidine
- 4-Methyl-1-[(3,4,5-trichlorophenyl)sulfonyl]piperidine
Uniqueness
4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms in the 2,4,5-positions provides distinct steric and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C12H14Cl3NO2S |
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Molecular Weight |
342.7 g/mol |
IUPAC Name |
4-methyl-1-(2,4,5-trichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H14Cl3NO2S/c1-8-2-4-16(5-3-8)19(17,18)12-7-10(14)9(13)6-11(12)15/h6-8H,2-5H2,1H3 |
InChI Key |
ZDZSRZQASJUVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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